Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloroacetyl group and a methyl ester group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation using chloroacetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction of the chloroacetyl group can yield the corresponding alcohol.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and neuroprotective agents.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate largely depends on its interaction with biological targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, modulating their activity. These interactions can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 2-(acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts higher reactivity in nucleophilic substitution reactions compared to its bromo or acetyl analogs. The methyl ester group also influences its solubility and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)11-6-9-4-2-3-5-10(9)8-15(11)12(16)7-14/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAEGIJBAENNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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